molecular formula C16H14F3N3O B580802 Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) CAS No. 1409978-52-4

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)

Cat. No.: B580802
CAS No.: 1409978-52-4
M. Wt: 321.303
InChI Key: QATFPGPMLCYYAD-UHFFFAOYSA-N
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Description

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This compound is characterized by its benzimidazole structure, which plays a crucial role in its mechanism of action as a gastric acid secretion inhibitor.

Mechanism of Action

Target of Action

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a compound that primarily targets the gastric proton pump (H+/K+ ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.

Mode of Action

The compound interacts with its target by inhibiting the gastric proton pump . This inhibition blocks the secretion of gastric acid, thereby reducing the acidity of the stomach. The resulting changes include a decrease in gastric acidity and an increase in gastric pH, which can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the gastric proton pump, the compound disrupts this pathway, leading to a decrease in gastric acid production . The downstream effects of this disruption can include relief from symptoms associated with excessive gastric acid production, such as heartburn and stomach ulcers .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a decrease in gastric acid production. On a cellular level, this can lead to changes in the function and structure of the stomach’s parietal cells . On a molecular level, the inhibition of the gastric proton pump can disrupt the balance of ions in the stomach, leading to an increase in gastric pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as the individual’s overall health, age, and the presence of other medications can also influence the compound’s effectiveness and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.

    Substitution Reactions: The final steps involve various substitution reactions to introduce the remaining functional groups, including the trifluoroethoxy group and the pyridylmethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Key considerations include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a methylsulfinyl group.

    Reduction: The sulfoxide group can be reduced back to a sulfide under specific conditions.

    Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

The major products of these reactions include various derivatives of the benzimidazole core, depending on the specific substituents introduced during the synthetic process.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzimidazole core is of particular interest due to its stability and versatility in various chemical reactions.

Biology

Biologically, Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is investigated for its potential effects on cellular processes, particularly those involving proton pumps and related enzymes.

Medicine

Medically, this compound is explored for its potential as a more effective or targeted proton pump inhibitor, with studies focusing on its efficacy, safety, and pharmacokinetics compared to other PPIs.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals, particularly those aimed at treating acid-related disorders. Its stability and efficacy make it a valuable component in various formulations.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Another proton pump inhibitor with a similar benzimidazole structure.

    Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.

    Pantoprazole: A PPI with a slightly different substitution pattern on the benzimidazole ring.

    Rabeprazole: Known for its rapid onset of action and high potency.

Uniqueness

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study.

Properties

CAS No.

1409978-52-4

Molecular Formula

C16H14F3N3O

Molecular Weight

321.303

IUPAC Name

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21)

InChI Key

QATFPGPMLCYYAD-UHFFFAOYSA-N

SMILES

CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Synonyms

2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole

Origin of Product

United States

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